

# Fmoc-gabapentin CAS number and molecular weight

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## **In-Depth Technical Guide to Fmoc-Gabapentin**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-gabapentin**, a key building block in peptide and medicinal chemistry. It covers its chemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS).

### **Core Chemical and Physical Data**

**Fmoc-gabapentin**, the N-Fmoc protected form of the gamma-amino acid gabapentin, is a crucial reagent for the incorporation of this unique, non-natural amino acid into peptide chains. Its chemical and physical properties are summarized below.



Property	Value	Reference
CAS Number	882847-19-0	[1]
Molecular Formula	C24H27NO4	[2]
Molecular Weight	393.475 g/mol (alternatively reported as 393.48 g/mol)	[1][2]
Synonyms	[1-({[(9H-Fluoren-9- ylmethoxy)carbonyl]amino}met hyl)cyclohexyl]acetic acid	[1]
Purity	Typically ≥95% (HPLC)	[2]

## Synthesis of Fmoc-Gabapentin: Experimental Protocol

The synthesis of **Fmoc-gabapentin** is achieved through the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction results in the formation of a stable carbamate bond at the primary amine of gabapentin.

### **Materials and Reagents:**

- Gabapentin
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Hexane
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)



- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl, 1N)

#### **Procedure:**

- Dissolution of Gabapentin: Dissolve gabapentin in a 10% aqueous solution of sodium carbonate in a reaction vessel. Cool the solution to 0°C in an ice bath with gentle stirring.
- Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane. Add this solution dropwise to the chilled gabapentin solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
- Work-up:
  - Dilute the reaction mixture with water and wash with two portions of diethyl ether to remove unreacted Fmoc-Cl and other impurities.
  - Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1N HCl.
  - Extract the acidified aqueous layer three times with ethyl acetate.
  - Combine the organic extracts and wash sequentially with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude Fmoc-gabapentin can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white, crystalline solid.

## Application in Solid-Phase Peptide Synthesis (SPPS)



**Fmoc-gabapentin** is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The bulky cyclohexyl group of gabapentin can introduce conformational constraints into peptide backbones, making it a valuable tool for designing peptidomimetics with unique structures and enhanced proteolytic stability.

### **General SPPS Cycle with Fmoc-Gabapentin:**

- Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) that has been pre-loaded with the first amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like dimethylformamide (DMF).[3][4]
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resinbound amino acid by treating it with a 20% solution of piperidine in DMF. This exposes the free amine for the subsequent coupling step.[4]
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
- Fmoc-Gabapentin Coupling:
  - Activate the carboxyl group of Fmoc-gabapentin by pre-incubating it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
  - Add the activated Fmoc-gabapentin solution to the resin.
  - Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the gabapentin side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
- Washing: Wash the resin with DMF to remove any unreacted reagents.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.



### **Visualizing the Workflow**

To better illustrate the key processes, the following diagrams outline the synthesis of **Fmoc-gabapentin** and its incorporation into a peptide chain via SPPS.

Caption: Synthesis workflow for Fmoc-gabapentin.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using **Fmoc-gabapentin**.

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